![molecular formula C17H16ClN3O7 B3123059 2-[5-(Ethoxycarbonylcarbamoyl)-2,4-dioxopyrimidin-1-yl]ethyl 3-chlorobenzoate CAS No. 303997-30-0](/img/structure/B3123059.png)
2-[5-(Ethoxycarbonylcarbamoyl)-2,4-dioxopyrimidin-1-yl]ethyl 3-chlorobenzoate
Overview
Description
2-[5-(Ethoxycarbonylcarbamoyl)-2,4-dioxopyrimidin-1-yl]ethyl 3-chlorobenzoate is a chemical compound that has been used in scientific research for various purposes. This compound is also known as ECDP and is a derivative of pyrimidine. The purpose of
Scientific Research Applications
Synthetic Chemistry Applications
Synthesis of Complex Molecules : The compound is used in synthetic studies to produce complex molecules. It has been involved in regioselective routes for synthesizing 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, which are crucial in the structural assignment of new chemical entities (Ashton & Doss, 1993).
Chemical Property Studies : The compound's stability in different chemical environments has been a subject of research, leading to a better understanding of its chemical properties and potential applications in pharmaceuticals (Voskienė et al., 2011).
Innovative Reaction Pathways : Researchers have explored the compound's role in novel reaction pathways, particularly in the synthesis of pyridooxazines and pyridothiazines, which are potential anticancer agents (Temple et al., 1983).
Pharmacological Applications
Antimicrobial Activity : Some derivatives of this compound have demonstrated antimicrobial activity against various pathogens, indicating its potential in developing new antimicrobial agents (Afrough et al., 2019).
Potential in Antitumor Research : The compound and its derivatives have been synthesized and evaluated for their potential antitumor activity, suggesting its use in cancer research (Xiong et al., 2009).
CNS Active Compounds : Research has been conducted on the effects of derivatives of this compound on the central nervous system, exploring its potential in the development of neuroactive drugs (Hung et al., 1985).
properties
IUPAC Name |
2-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxopyrimidin-1-yl]ethyl 3-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O7/c1-2-27-17(26)20-14(23)12-9-21(16(25)19-13(12)22)6-7-28-15(24)10-4-3-5-11(18)8-10/h3-5,8-9H,2,6-7H2,1H3,(H,19,22,25)(H,20,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOQFRZQMOKPGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)CCOC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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